molecular formula C16H14O6 B12366004 (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one

Cat. No.: B12366004
M. Wt: 302.28 g/mol
InChI Key: FCXRFTLSXMRXTM-GFCCVEGCSA-N
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Description

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxy group attached to a dihydrochromenone core. Its molecular formula is C16H14O6, and it has a molecular weight of 302.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the chromenone core or the phenolic groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, research has focused on the compound’s potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions. Its multi-functional groups enable interactions with different biological targets, offering potential for novel treatments.

Industry

Industrially, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in binding to enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
  • (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
  • (2R)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Uniqueness

Compared to similar compounds, (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one stands out due to the presence of the methoxy group at the 6-position. This structural feature can influence its reactivity, biological activity, and overall properties, making it unique among its analogs.

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3/t12-/m1/s1

InChI Key

FCXRFTLSXMRXTM-GFCCVEGCSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)O[C@H](CC2=O)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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